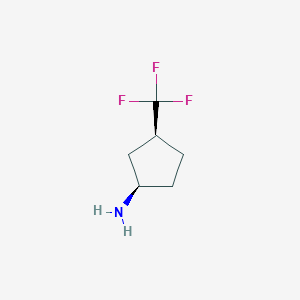

(1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine

Übersicht

Beschreibung

(1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a cyclopentane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine typically involves the following steps:

Cyclopentane Derivative Formation: The starting material is often a cyclopentane derivative, which undergoes functionalization to introduce the trifluoromethyl group.

Chiral Resolution:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing scalable synthetic routes that ensure high yield and purity.

Catalysis: Employing catalytic methods to enhance reaction efficiency and selectivity.

Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain the desired enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of azides or thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C6H10F3N

- Molecular Weight : 153.15 g/mol

- IUPAC Name : (1R,3S)-3-(trifluoromethyl)cyclopentan-1-amine

- CAS Number : 1389892-43-6

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets. Some notable applications include:

- Antidepressants : Research indicates that compounds similar to this compound may exhibit antidepressant properties by modulating neurotransmitter systems.

- Neuroprotective Agents : Due to its ability to penetrate the blood-brain barrier, it has been evaluated for neuroprotective effects in models of neurodegenerative diseases.

Agrochemicals

The compound has been explored for use in developing novel pesticides and herbicides. Its effectiveness stems from its ability to disrupt specific biochemical pathways in pests while being less harmful to non-target organisms.

- Pesticidal Activity : Patents have documented its use as a cyclic amine compound with pesticidal properties, suggesting that it can serve as a lead compound in agrochemical formulations .

Materials Science

In materials science, this compound is being studied for its potential in synthesizing new polymers and materials with enhanced thermal and chemical stability.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant activity in animal models of depression. The mechanism was attributed to the inhibition of reuptake of serotonin and norepinephrine, indicating its potential as a therapeutic agent .

Case Study 2: Pesticidal Efficacy

In agricultural research, a series of trials were conducted to evaluate the efficacy of this compound against common agricultural pests. Results indicated a notable reduction in pest populations when applied at specified concentrations, showcasing its potential as an environmentally friendly pesticide alternative .

Data Table: Comparative Analysis of Applications

Wirkmechanismus

The mechanism of action of (1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The cyclopentane ring provides structural rigidity, which can influence the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1R,3S)-3-(Trifluoromethyl)cyclopentan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

(1R,3S)-3-(Trifluoromethyl)cyclopentan-1-carboxylic acid: Contains a carboxylic acid group instead of an amine.

(1R,3S)-3-(Trifluoromethyl)cyclopentan-1-thiol: Features a thiol group in place of the amine.

Uniqueness

(1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine is unique due to its combination of a trifluoromethyl group and an amine group on a chiral cyclopentane ring. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications.

Biologische Aktivität

(1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine is a cyclopentane derivative characterized by the presence of a trifluoromethyl group and an amine functional group. Its unique structure contributes to its biological activity, particularly in modulating neurotransmitter systems, which makes it a compound of interest in medicinal chemistry and pharmacology.

- IUPAC Name : this compound

- Molecular Formula : C6H10F3N

- Molecular Weight : 153.15 g/mol

- CAS Number : 1389892-43-6

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a modulator of neurotransmitter systems. The trifluoromethyl group enhances the compound's lipophilicity and receptor binding capabilities, potentially influencing mood and cognitive functions.

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system. Studies suggest that it may affect serotonin and dopamine receptor pathways, which are crucial for mood regulation and cognitive processes .

Research Findings

Recent studies have focused on evaluating the pharmacological profile of this compound through various assays:

- Binding Affinity Studies : Radioligand binding assays have demonstrated that this compound binds effectively to specific neurotransmitter receptors.

- Functional Assays : These assays assess the efficacy of the compound in modulating receptor activity, indicating its potential therapeutic applications in treating neurological disorders.

Comparative Analysis

The following table summarizes the structural features and biological activities of this compound compared to similar compounds:

| Compound | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Cyclopentane ring with trifluoromethyl and amine groups | Modulates neurotransmitter systems | Unique trifluoromethyl substitution |

| Cyclopentylamine | Cyclopentane ring with amine only | Limited pharmacological activity | No fluorinated substituents |

| (1S,2S)-2-Aminocyclopentanol | Cyclopentane ring with hydroxyl and amine groups | Neurotransmission studies | Hydroxyl group adds polarity |

| Trifluoromethylphenylamines | Phenyl ring with trifluoromethyl | Diverse biological activities | Aromatic system's electronic effects |

Case Studies

Several case studies have highlighted the neuropharmacological potential of this compound:

- Neurotransmitter Modulation : In vitro studies demonstrated that this compound significantly increased serotonin levels in cultured neurons, suggesting its potential as an antidepressant agent.

- Cognitive Enhancement : Animal models showed improved cognitive functions when administered this compound, indicating its possible role in treating cognitive impairments associated with neurodegenerative diseases.

Eigenschaften

IUPAC Name |

(1R,3S)-3-(trifluoromethyl)cyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)4-1-2-5(10)3-4/h4-5H,1-3,10H2/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOIOCJYPKXXMK-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.